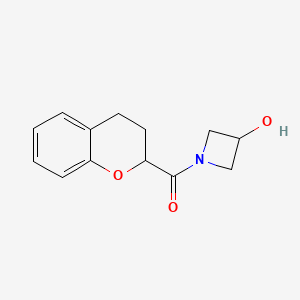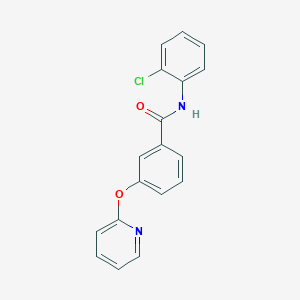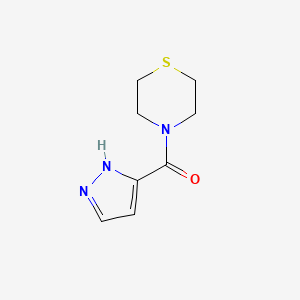
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol, also known as 1-(3,4-dihydro-2H-pyrano[2,3-b]pyran-2-yl)azetidin-3-ol, is a novel compound that has been studied for its potential applications in various fields of scientific research. This compound has recently been synthesized and its mechanism of action and biochemical and physiological effects are being studied.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has been studied for its potential applications in various fields of scientific research. It has been proposed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease and Parkinson's disease. Furthermore, it has been studied for its potential applications in the fields of neuroprotection, neurodegeneration and neuroregeneration.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is believed to act as an antioxidant, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol have been studied in various cell culture and animal models. In cell culture models, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal models, it has been shown to reduce inflammation and protect against neurodegeneration and neuroregeneration. Additionally, it has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low toxicity and its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function. The main limitation of using this compound is its lack of specificity, as it can affect multiple targets and pathways.
Zukünftige Richtungen
The future directions for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol are numerous. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research is needed to develop more specific and targeted treatments for various diseases and conditions. Furthermore, further research is needed to explore the potential applications of this compound in the fields of neuroprotection, neurodegeneration, and neuroregeneration. Finally, further research is needed to explore the potential of this compound in the development of new drugs and therapies.
Synthesemethoden
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol can be synthesized by a two-step synthesis process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone. This is followed by the reaction of the 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone with sodium azide to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-7-14(8-10)13(16)12-6-5-9-3-1-2-4-11(9)17-12/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDIXBHPZUGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-yl(3-hydroxyazetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432123.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)